2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
The compound 2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule featuring a fluorinated phenoxy group, an acetamide linker, and a pyrazole moiety substituted with a furan ring. This structure combines elements known to influence pharmacokinetics and target interactions:
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-4-1-2-5-16(14)24-12-17(22)19-7-8-21-11-13(10-20-21)15-6-3-9-23-15/h1-6,9-11H,7-8,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVMLIGYKYGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): The target compound’s 2-fluorophenoxy group offers a balance of lipophilicity and metabolic resistance compared to bulkier EWGs (e.g., bromo in or chloro in ). Cyano groups (as in ) increase polarity but may reduce membrane permeability.
Heterocyclic Moieties: Furan in the target compound likely improves solubility over purely aromatic systems (e.g., dichlorophenyl in ).
Biological Activity: Pyrazole-acetamide derivatives are frequently associated with pesticidal () or receptor-targeting () activities. The furan substitution in the target compound may confer selectivity for adenosine or kinase receptors, as seen in structurally complex ligands ().
Physicochemical Properties
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